N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide
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Overview
Description
N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide is a chemical compound with the molecular formula C11H13F2NO2 It is known for its unique structural features, which include a difluoromethoxy group attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide typically involves the reaction of 2-(difluoromethoxy)aniline with 2-methylpropanoyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the industrial production more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Amines or alcohols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound has been investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.
Medicine: Research has shown that it may have therapeutic potential in treating diseases such as cancer and inflammation.
Mechanism of Action
The mechanism of action of N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide is not fully understood. it is believed to exert its effects by interacting with specific molecular targets and pathways. For example, it may inhibit certain enzymes involved in cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, NF-κB pathway, and MAPK pathway. These interactions can lead to various biochemical and physiological effects, including apoptosis induction, inhibition of angiogenesis, and reduction of pro-inflammatory cytokine production.
Comparison with Similar Compounds
N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide can be compared with other similar compounds, such as:
- N-[2-(difluoromethoxy)phenyl]-N’-(2-fluorophenyl)urea
- N-[2-(difluoromethoxy)phenyl]-2-furamide
- 2-(difluoromethoxy)phenyl isothiocyanate
These compounds share the difluoromethoxy group but differ in their overall structure and functional groups. The unique combination of the difluoromethoxy group with the 2-methylpropanamide moiety in this compound contributes to its distinct chemical and biological properties .
Properties
Molecular Formula |
C11H13F2NO2 |
---|---|
Molecular Weight |
229.22 g/mol |
IUPAC Name |
N-[2-(difluoromethoxy)phenyl]-2-methylpropanamide |
InChI |
InChI=1S/C11H13F2NO2/c1-7(2)10(15)14-8-5-3-4-6-9(8)16-11(12)13/h3-7,11H,1-2H3,(H,14,15) |
InChI Key |
XPSGSOOHEUSZTC-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)NC1=CC=CC=C1OC(F)F |
Origin of Product |
United States |
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